Cas no 34595-19-2 (2-(Cyclohexyloxy)-5-nitrobenzaldehyde)

2-(Cyclohexyloxy)-5-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde featuring a cyclohexyloxy functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and aldehyde groups offer reactive sites for further functionalization, enabling diverse chemical transformations such as condensation, reduction, or nucleophilic addition. The cyclohexyloxy moiety enhances solubility in organic solvents, facilitating its use in various reaction conditions. The compound’s well-defined structure and stability make it a reliable building block for constructing complex molecular frameworks. It is typically handled under standard laboratory conditions, with appropriate precautions for nitro-containing compounds.
2-(Cyclohexyloxy)-5-nitrobenzaldehyde structure
34595-19-2 structure
Product Name:2-(Cyclohexyloxy)-5-nitrobenzaldehyde
CAS No:34595-19-2
MF:C13H15NO4
MW:249.262503862381
CID:3166987
PubChem ID:43122062
Update Time:2025-06-15

2-(Cyclohexyloxy)-5-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 34595-19-2
    • 2-(Cyclohexyloxy)-5-nitrobenzaldehyde
    • Inchi: 1S/C13H15NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
    • InChI Key: JBGJQZVUWNJKLT-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1C=O)[N+](=O)[O-])C1CCCCC1

Computed Properties

  • Exact Mass: 249.10010796Da
  • Monoisotopic Mass: 249.10010796Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 72.1Ų

2-(Cyclohexyloxy)-5-nitrobenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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34595-19-2 95%
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Additional information on 2-(Cyclohexyloxy)-5-nitrobenzaldehyde

Recent Advances in the Study of 2-(Cyclohexyloxy)-5-nitrobenzaldehyde (CAS: 34595-19-2) in Chemical Biology and Pharmaceutical Research

2-(Cyclohexyloxy)-5-nitrobenzaldehyde (CAS: 34595-19-2) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its nitrobenzaldehyde core and cyclohexyloxy substituent, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive molecules and its potential as a therapeutic agent in various disease models.

One of the most notable advancements in the study of 2-(Cyclohexyloxy)-5-nitrobenzaldehyde is its application in the development of enzyme inhibitors. Researchers have identified its ability to modulate the activity of specific enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory diseases. In a 2023 study published in the Journal of Medicinal Chemistry, the compound was shown to exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's selectivity and low toxicity profile, which are critical factors for further drug development.

Another area of interest is the compound's role in photodynamic therapy (PDT). Recent research has demonstrated that 2-(Cyclohexyloxy)-5-nitrobenzaldehyde can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light. This property has been exploited in preclinical studies for the targeted destruction of cancer cells. A 2022 study in the European Journal of Medicinal Chemistry reported that the compound, when combined with specific wavelengths of light, induced significant apoptosis in melanoma cell lines, suggesting its potential as a non-invasive therapeutic option for skin cancers.

In addition to its therapeutic applications, 2-(Cyclohexyloxy)-5-nitrobenzaldehyde has also been investigated for its utility in chemical biology. Its nitro group serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological activities. A recent 2023 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of derivatives with enhanced antimicrobial properties, showcasing the compound's versatility as a scaffold for drug discovery.

Despite these promising findings, challenges remain in the clinical translation of 2-(Cyclohexyloxy)-5-nitrobenzaldehyde. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's unique chemical structure and demonstrated biological activities make it a valuable tool for both basic research and applied pharmaceutical development. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in medicine and biotechnology.

In conclusion, 2-(Cyclohexyloxy)-5-nitrobenzaldehyde (CAS: 34595-19-2) represents a compelling area of study in chemical biology and pharmaceutical research. Its diverse applications, from enzyme inhibition to photodynamic therapy, underscore its potential as a multifunctional compound. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play a significant role in the development of next-generation therapeutics and biomedical tools.

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